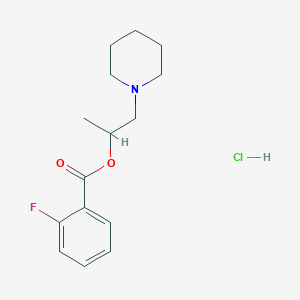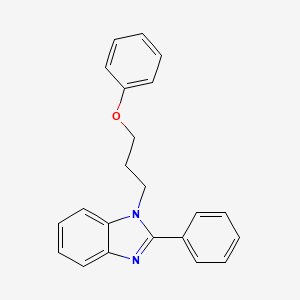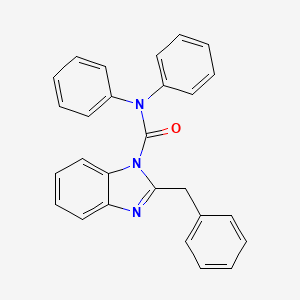![molecular formula C17H15FN2O2S B3972270 2-[(2-fluorobenzyl)thio]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B3972270.png)
2-[(2-fluorobenzyl)thio]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole
Übersicht
Beschreibung
2-[(2-fluorobenzyl)thio]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole is a chemical compound that has been extensively studied for its scientific research applications. This compound is an oxadiazole derivative that has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-[(2-fluorobenzyl)thio]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole is not fully understood. However, studies have suggested that the compound may exert its biological effects through various mechanisms, including inhibition of protein synthesis, disruption of mitochondrial function, and modulation of cellular signaling pathways. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific research application. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit fungal growth, reduce inflammation, and protect neurons from oxidative damage. The compound has also been shown to have antibacterial and antiviral activity. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2-fluorobenzyl)thio]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole in lab experiments is its diverse range of potential applications. The compound has shown promising results in various areas of research, making it a valuable tool for scientists. However, one limitation of using this compound is its complex synthesis method, which requires expertise in organic chemistry and careful attention to detail. Additionally, further research is needed to fully understand the potential side effects and toxicity of this compound.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-fluorobenzyl)thio]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole. One area of research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Another area of research could focus on exploring the full potential of this compound as an anticancer agent, antifungal agent, antitubercular agent, and antiviral agent. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound. Overall, this compound has shown promising results in various areas of research, and further exploration of its potential is warranted.
Wissenschaftliche Forschungsanwendungen
The scientific research applications of 2-[(2-fluorobenzyl)thio]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole are diverse and extensive. This compound has been studied for its potential as an anticancer agent, antifungal agent, antitubercular agent, and antiviral agent. It has also been studied for its potential as a neuroprotective agent, anti-inflammatory agent, and antioxidant agent. The compound has shown promising results in various in vitro and in vivo studies, and further research is needed to explore its full potential in these areas.
Eigenschaften
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-12-6-8-14(9-7-12)21-10-16-19-20-17(22-16)23-11-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKOZACFBCTTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(O2)SCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972187.png)
![N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(sec-butyl)urea]](/img/structure/B3972195.png)

![N~1~-[4-bromo-2-(2-chlorobenzoyl)phenyl]glycinamide hydrobromide](/img/structure/B3972211.png)




![[4-(4-acetylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3972276.png)
![2-[(phenylsulfonyl)amino]cyclohexyl formate](/img/structure/B3972282.png)
![1-benzyl-4-[1-(4-fluorobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972292.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B3972298.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3972305.png)
![3-{2-[1-(4-fluorophenyl)-3-isobutyl-1H-1,2,4-triazol-5-yl]ethyl}dihydrofuran-2(3H)-one](/img/structure/B3972311.png)